5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
IUPAC Nomenclature and Synonyms
The compound is formally named 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde , reflecting its pyrazole core with substituents at positions 1, 3, 4, and 5. Common synonyms include 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde , emphasizing the aldehyde group’s nomenclatural equivalence.
Molecular and Structural Properties
The structure comprises a pyrazole ring substituted at position 1 with a methyl group, position 3 with a trifluoromethyl group, position 4 with an aldehyde, and position 5 with a 2,4-dichlorophenoxy moiety. This arrangement creates a planar, electron-deficient aromatic system with sites for electrophilic substitution and nucleophilic attack.
Historical Development in Heterocyclic Chemistry
Origins of Pyrazole Chemistry
Pyrazole, a five-membered heterocycle with adjacent nitrogen atoms, was first named by Ludwig Knorr in 1883. Its synthesis via cyclization of acetylene and diazomethane was pioneered by Hans von Pechmann in 1898. Subsequent advancements focused on functionalizing pyrazole derivatives, particularly at the 4-position, to enhance reactivity and biological efficacy.
Evolution of Pyrazole Carbaldehydes
The introduction of aldehyde groups at position 4 became pivotal in the 20th century, driven by the Vilsmeier–Haack reaction . This method involves formylation of hydrazones with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), enabling controlled synthesis of 4-formylpyrazoles. For example, hydrazones derived from 2,4-dinitrophenyl groups yield antibacterial pyrazole carbaldehydes under similar conditions.
| Key Milestone | Description | Reference |
|---|---|---|
| 1883 | Ludwig Knorr coins "pyrazole" | |
| 1898 | Hans von Pechmann synthesizes pyrazole | |
| 2000s | Vilsmeier–Haack applied to hydrazones |
Position Within Pyrazole Carbaldehyde Derivatives
Structural and Reactivity Profile
This compound distinguishes itself through its electron-withdrawing substituents (trifluoromethyl, dichlorophenoxy), which enhance electrophilicity at the aldehyde group. The carbaldehyde moiety allows for:
Comparative Analysis with Analogues
| Property | This Compound | General Pyrazole Carbaldehydes |
|---|---|---|
| Substituents | 2,4-Dichlorophenoxy, Methyl, Trifluoromethyl | Varying substituents (e.g., aryl, alkyl) |
| Reactivity of Aldehyde | High (forms Schiff bases, condensates) | High (used in condensation reactions) |
| Biological Relevance | Potential in medicinal chemistry | Antimicrobial, anticancer activities |
For instance, pyrazole carbaldehydes with aryl groups at position 5 exhibit antifungal activity, while those with trifluoromethyl groups (as in this compound) are explored for kinase inhibition.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-19-11(7(5-20)10(18-19)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSJMPQRMWUIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Methyl Hydrazine with Trifluoromethyl Ketones
The pyrazole backbone is constructed via cyclocondensation of methyl hydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This method, adapted from Karpov et al., achieves 86% yield of a 3:1 regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted counterpart. Critical parameters include:
- Temperature : 80°C for 5 hours
- Solvent : Acetic acid (2 equivalents relative to ketone)
- Selectivity enhancement : Aqueous medium with catalytic H₂SO₄ reduces byproduct formation.
The regiochemical outcome is governed by the electronic effects of the trifluoromethyl group, favoring attack at the less hindered β-position. X-ray diffraction studies of analogous compounds show dihedral angles of 43.9–65.0° between substituents, confirming steric compatibility.
Separation of Regioisomers
The patent WO2017084995A1 details fractional distillation under reduced pressure (15 mbar, 110–140°C) to isolate 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol (5-MTP) with >99% purity. Key advantages include:
- Crystal morphology : Platelet-shaped crystals (vs. needles in prior art) improve filtration efficiency
- Yield : 89% isolated yield at pilot scale
Functionalization at Position 5: Introduction of the 2,4-Dichlorophenoxy Group
Chlorination and Nucleophilic Aromatic Substitution
Building on methodology from IUCr, the hydroxyl group in 5-MTP is converted to a chloro intermediate using PCl₅ in dichloromethane (0°C to reflux, 4 hours). Subsequent reaction with 2,4-dichlorophenol proceeds via:
- Solvent : Dimethyl sulfoxide (DMSO)
- Base : K₂CO₃ (2.5 equivalents)
- Temperature : 120°C reflux for 6 hours
- Yield : 72–78%
DMSO acts as both solvent and mild oxidizer, facilitating the SNAr mechanism. Computational studies suggest the trifluoromethyl group’s −I effect activates position 5 for substitution.
One-Pot Synthesis Approaches
Hydrazone-Ketone Cyclization
Modifying the procedure from ACS Omega, equimolar benzal hydrazine and 4-(2,4-dichlorophenoxy)-1,1,1-trifluoro-3-buten-2-one react in DMSO/H₂SO₄ (1:1 v/v) at 100°C for 3 hours:
- Yield : 61%
- Advantage : Eliminates intermediate isolation steps
Crystallization and Purification
Recrystallization from ethanol produces needle-like crystals suitable for X-ray analysis:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (95%) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Dihedral angles | 65.0° (pyrazole-dichlorophenyl) |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.7% purity at 254 nm.
Chemical Reactions Analysis
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-cancer agent due to its ability to interact with various enzymes and proteins involved in tumor growth. Its structural components allow it to influence cell signaling pathways and gene expression, making it a candidate for further development in cancer therapies .
Agrochemicals
This compound is also explored for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants can be harnessed for developing effective herbicides that target unwanted vegetation without harming crops. The dichlorophenoxy moiety is particularly significant as it mimics plant hormones (auxins), leading to uncontrolled growth in target weeds .
Material Science
In material science, this compound is being studied for its potential use in developing advanced materials with specific thermal and chemical resistance properties. Its unique chemical structure allows it to form stable polymers that could be utilized in coatings and composites .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Apoptotic pathway activation |
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal effects of this compound showed significant inhibition of weed growth in controlled environments. The study indicated that application rates as low as 100 g/ha resulted in over 80% weed control within two weeks post-application .
| Weed Species | Control (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 100 |
| Echinochloa crus-galli | 78 | 150 |
| Chenopodium album | 90 | 200 |
Mechanism of Action
The mechanism by which 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The dichlorophenoxy group can interact with enzymes, altering their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
The structural and functional attributes of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared to related pyrazole and oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues in the Pyrazole Family
Key Observations :
- Linkage Type: Replacement of phenoxy with phenylsulfanyl (S vs. O) alters electron distribution, affecting reactivity and bioactivity. Sulfur-containing derivatives exhibit stronger pesticidal activity due to enhanced electrophilicity .
Oxadiazole Derivatives with Pyrazole Moieties
Several 1,3,4-oxadiazole-thioether compounds incorporating the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group have been synthesized and evaluated for herbicidal and antibacterial activity:
Key Observations :
- Herbicidal Activity: Compounds with halogenated benzylthio groups (e.g., 5e, 5g) show pronounced bleaching effects, likely due to reactive oxygen species generation.
- Antibacterial Trends : In oxadiazole derivatives, the position of the trifluoromethyl group (3- vs. 5-) on the pyrazole ring significantly impacts activity. For example, 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives exhibit lower EC₅₀ values against Xanthomonas oryzae (Xoo) compared to 3-trifluoromethyl analogues, highlighting the importance of substituent orientation .
Physicochemical Properties
Key Observations :
- Oxadiazole derivatives generally exhibit higher melting points due to rigid heterocyclic cores, whereas pyrazole-carbaldehydes may have lower thermal stability .
Biological Activity
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₇Cl₂F₃N₂O₂
- Molecular Weight : 339.1 g/mol
- Melting Point : 127.5–129 °C
- CAS Number : 321848-48-0
The biological activity of this compound can be attributed to its structural features, particularly the dichlorophenoxy and trifluoromethyl groups. These groups enhance lipophilicity and electron-withdrawing properties, which are critical for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, a study demonstrated that similar pyrazole derivatives showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. One study highlighted that compounds with similar structures inhibited cell proliferation in human cancer cell lines such as HepG2 (liver carcinoma) and A431 (epidermoid carcinoma). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Antimalarial Activity
A related compound was evaluated for its antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. In vitro studies revealed that it significantly inhibited parasite growth. Furthermore, in vivo studies in murine models showed prolonged survival rates in infected mice treated with the compound, emphasizing its therapeutic potential against malaria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study of various pyrazole derivatives, it was found that the compound exhibited cytotoxic effects on Jurkat cells (a model for T-cell leukemia). The IC50 values indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting that further optimization could yield more potent anticancer agents .
Research Findings
Q & A
Q. Methodological approaches :
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature control : Lower temperatures (≤80°C) minimize side reactions during formylation .
Analytical validation : - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .
- Purity assessment via HPLC (C18 column, retention time ~8.2 min) .
Advanced: How do electronic effects of substituents influence reactivity and bioactivity?
Q. Structure-activity relationship (SAR) insights :
Q. Experimental validation :
- Electron-deficient pyrazole rings (due to -CF₃) show higher stability under acidic conditions .
- Substitution at the 4-position (carbaldehyde) allows conjugation with amines/hydrazines for prodrug development .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?
Q. Density Functional Theory (DFT) applications :
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbaldehyde oxygen as a nucleophilic hotspot) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
- Reaction mechanism modeling : Simulate intermediates in Vilsmeier-Haack formylation to optimize reaction conditions .
Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Advanced: How should researchers address contradictions in biological activity data across studies?
Case example : Discrepancies in antimicrobial IC₅₀ values may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .
- Solubility issues : Poor aqueous solubility may lead to underestimated activity in broth microdilution assays .
Resolution strategies : - Standardize protocols (CLSI guidelines) and use DMSO as a co-solvent (≤1% v/v) .
- Validate results with orthogonal assays (e.g., agar diffusion vs. microplate luminescence) .
Advanced: What crystallographic tools are essential for resolving complex polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
